2-Hydroxy-4-methylbenzenesulfonic acid
Overview
Description
2-Hydroxy-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group and a methyl group are substituted at the 2 and 4 positions, respectively. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that the compound is a by-product during the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid , which may suggest similar targets or interactions.
Mode of Action
The compound contains a sulfonic acid group, which is known to participate in various chemical reactions, including nucleophilic substitution and oxidation . The hydroxyl group in the compound can also participate in hydrogen bonding, influencing its interactions with other molecules.
Biochemical Pathways
The compound’s structure suggests that it could potentially interact with pathways involving aromatic compounds or sulfonic acids .
Pharmacokinetics
The compound’s solubility and stability could be influenced by its sulfonic acid group, which is highly polar and soluble in water .
Result of Action
It’s known that the compound is a by-product during the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid , which may suggest similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-methylbenzenesulfonic acid. For instance, the compound’s proton conductivity was found to increase when ambient humidity increased to 60% . This suggests that environmental humidity could potentially influence the compound’s electrical properties and, consequently, its interactions with other molecules.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-4-methylbenzenesulfonic acid are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylbenzenesulfonic acid can be achieved through several methodsThe reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfonates.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential anti-inflammatory properties and effects on biological systems.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methylbenzenesulfonic acid
- 2-Hydroxy-5-methylbenzenesulfonic acid
- 2-Hydroxy-3-methylbenzenesulfonic acid
Uniqueness
2-Hydroxy-4-methylbenzenesulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for selective interactions and applications in various fields .
Properties
IUPAC Name |
2-hydroxy-4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFPFWRHYINTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176889 | |
Record name | 2-Hydroxy-4-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22356-80-5 | |
Record name | 2-Hydroxy-4-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22356-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methylbenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-methylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEU858WC2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the structure of 2-hydroxy-4-methylbenzenesulfonic acid and its salts?
A1: this compound is an organosulfonic acid. While the provided abstracts do not detail the molecular formula and weight, they do highlight recent research on its crystal structure and vibrational spectra, particularly for its salts with ammonium [, ], potassium [], rubidium [], and cesium []. These studies delve into the arrangement of atoms within the crystal lattice and the characteristic vibrations of the molecule, offering valuable insights into its physicochemical properties.
Q2: Has research investigated the proton conductivity of this compound?
A2: Yes, a study examined the proton conductivity of this compound dihydrate []. Proton conductivity refers to the material's ability to conduct protons, which is crucial for applications in fuel cells and electrochemical devices. The research likely explored how the structural features of the dihydrate contribute to its proton conductivity.
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